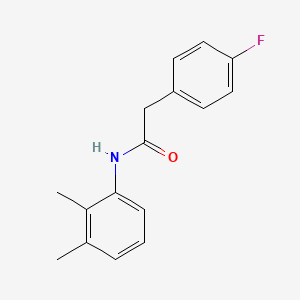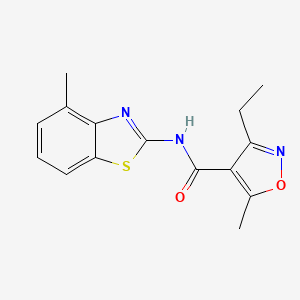![molecular formula C17H18N2O4S B5816631 N-{4-[(butyrylamino)sulfonyl]phenyl}benzamide](/img/structure/B5816631.png)
N-{4-[(butyrylamino)sulfonyl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(butyrylamino)sulfonyl]phenyl}benzamide, also known as NSC 743380, is a chemical compound that has gained significant attention in scientific research due to its potential as an anti-cancer agent. This compound belongs to the class of sulfonamide derivatives and has been found to exhibit promising anticancer activity against various cancer cell lines.
Mécanisme D'action
The mechanism of action of N-{4-[(butyrylamino)sulfonyl]phenyl}benzamide 743380 involves its ability to bind to the colchicine binding site on tubulin, a protein that is essential for the formation of the microtubule network. This binding disrupts the microtubule network, leading to the activation of the apoptotic pathway and ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects:
N-{4-[(butyrylamino)sulfonyl]phenyl}benzamide 743380 has been found to exhibit several biochemical and physiological effects. It has been shown to induce the expression of pro-apoptotic proteins such as Bax and caspase-3 while inhibiting the expression of anti-apoptotic proteins such as Bcl-2. Additionally, N-{4-[(butyrylamino)sulfonyl]phenyl}benzamide 743380 has been found to inhibit the migration and invasion of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-{4-[(butyrylamino)sulfonyl]phenyl}benzamide 743380 has several advantages for lab experiments. It has been found to exhibit potent anticancer activity against various cancer cell lines, making it a promising candidate for further research. Additionally, its mechanism of action is well-understood, which allows for targeted drug development. However, N-{4-[(butyrylamino)sulfonyl]phenyl}benzamide 743380 has some limitations for lab experiments. It has been found to exhibit cytotoxicity towards normal cells, which can limit its therapeutic potential. Additionally, its solubility in water is low, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-{4-[(butyrylamino)sulfonyl]phenyl}benzamide 743380. One potential direction is to develop more potent analogs of N-{4-[(butyrylamino)sulfonyl]phenyl}benzamide 743380 that exhibit improved selectivity towards cancer cells. Additionally, further research is needed to understand the molecular mechanisms underlying its cytotoxicity towards normal cells. Finally, research is needed to determine the optimal dosing and administration of N-{4-[(butyrylamino)sulfonyl]phenyl}benzamide 743380 for maximum therapeutic benefit.
Méthodes De Synthèse
N-{4-[(butyrylamino)sulfonyl]phenyl}benzamide 743380 can be synthesized through a multi-step process involving the reaction of 4-aminobenzenesulfonamide with butyryl chloride followed by the reaction with 4-nitrobenzoic acid. The final step involves the reduction of the nitro group to an amino group using hydrogen gas and palladium on carbon as a catalyst.
Applications De Recherche Scientifique
N-{4-[(butyrylamino)sulfonyl]phenyl}benzamide 743380 has been extensively studied for its potential as an anticancer agent. Several studies have reported its ability to induce apoptosis (programmed cell death) in various cancer cell lines including breast cancer, lung cancer, and colon cancer. Additionally, N-{4-[(butyrylamino)sulfonyl]phenyl}benzamide 743380 has been found to inhibit the growth and proliferation of cancer cells by disrupting the microtubule network.
Propriétés
IUPAC Name |
N-[4-(butanoylsulfamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-2-6-16(20)19-24(22,23)15-11-9-14(10-12-15)18-17(21)13-7-4-3-5-8-13/h3-5,7-12H,2,6H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMYBBDCHSVJJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone](/img/structure/B5816560.png)
![3-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid](/img/structure/B5816566.png)

![2'-acetyl-6',7'-dimethoxy-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B5816588.png)
![5-(2,4-dichlorophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5816590.png)

![methyl 3-[(2-chlorobenzoyl)amino]-2-methylbenzoate](/img/structure/B5816610.png)

![6-(4-ethoxyphenyl)-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B5816620.png)
![1-(4-fluorophenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5816625.png)

![4-(diethylamino)benzaldehyde {5-[(2-pyridinylmethyl)thio]-4H-1,2,4-triazol-3-yl}hydrazone](/img/structure/B5816654.png)